disodium;4-sulfonatooxybenzoate

Description

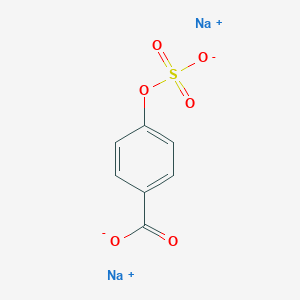

Disodium;4-sulfonatooxybenzoate (IUPAC name: this compound, CAS free acid: 3233-38-3) is a sulfonate-containing aromatic compound with the molecular formula C₇H₄Na₂O₇S and a molecular weight of 262.15 g/mol . Its structure features a benzoate core substituted with a sulfonatooxy (-OSO₃⁻) group at the para position, stabilized by two sodium counterions. Key properties include:

- SMILES:

[Na+].[Na+].[O-]C(=O)c1ccc(OS(=O)(=O)[O-])cc1 - Purity: >95% (HPLC)

- Storage: +4°C (neat format) .

The compound’s dual functional groups (carboxylate and sulfonate) enhance its water solubility and ionic character, making it suitable for applications in pharmaceuticals, surfactants, or specialty chemical synthesis.

Properties

Molecular Formula |

C7H4Na2O6S |

|---|---|

Molecular Weight |

262.15 g/mol |

IUPAC Name |

disodium;4-sulfonatooxybenzoate |

InChI |

InChI=1S/C7H6O6S.2Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |

InChI Key |

NLUHCRBEVYWDCX-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 4-Hydroxybenzoic Acid

- Starting Material: 4-Hydroxybenzoic acid (para-hydroxybenzoic acid)

- Sulfonating Agent: Typically chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in a suitable solvent.

- Reaction Conditions: Controlled temperature (often 0–50 °C) to avoid over-sulfonation or degradation.

- Mechanism: Electrophilic aromatic substitution introduces the sulfonatooxy group (-OSO3H) at the para position relative to the hydroxyl group.

Neutralization to Form Disodium Salt

- The sulfonated acid intermediate is then neutralized with sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) in aqueous solution.

- This step converts the acidic protons of both the carboxyl and sulfonatooxy groups to sodium salts, yielding disodium 4-sulfonatooxybenzoate.

- The reaction is typically done under stirring at ambient or slightly elevated temperature until pH neutralization is confirmed.

Isolation and Purification

- The aqueous solution containing the disodium salt is concentrated by evaporation.

- Crystallization is induced by cooling or by adding a non-solvent.

- The crystals are filtered, washed, and dried under vacuum.

Comparative Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Sulfonation | 4-Hydroxybenzoic acid + chlorosulfonic acid | Introduce sulfonatooxy group | Temperature control critical |

| Neutralization | Sulfonated acid + NaOH or Na2CO3 | Form disodium salt | pH monitoring to ensure complete neutralization |

| Filtration and Crystallization | Concentration by evaporation, cooling | Purify and isolate crystals | Avoid overheating to prevent decomposition |

Analysis of Preparation Methods

- Sulfonation Efficiency: Chlorosulfonic acid is preferred for high regioselectivity and yield of the sulfonatooxy group on the aromatic ring.

- Neutralization Control: Slow addition of base and continuous pH monitoring prevent side reactions and ensure full conversion to disodium salt.

- Purity Considerations: Filtration removes insoluble impurities; recrystallization improves purity and crystal quality.

- Environmental and Safety Notes: Chlorosulfonic acid is corrosive and requires careful handling; neutralization generates heat and must be controlled.

Research Findings and Literature Survey

- According to classical inorganic and organic salt preparation literature, sulfonation followed by neutralization is the standard approach for preparing sulfonated aromatic sodium salts.

- Experimental procedures in academic publications confirm that chlorosulfonic acid provides better control over sulfonation compared to sulfuric acid or oleum, which may cause polysulfonation or degradation.

- Neutralization with sodium hydroxide is preferred over sodium carbonate for precise pH control and faster reaction kinetics.

- Crystallization techniques influence the final product morphology and purity; slow cooling yields larger, purer crystals.

Chemical Reactions Analysis

Types of Reactions

Disodium;4-sulfonatooxybenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonated derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxybenzoate derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various sulfonated and hydroxylated benzoate derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals .

Scientific Research Applications

Disodium;4-sulfonatooxybenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of disodium;4-sulfonatooxybenzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The sulfonate group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Potential: this compound’s dual ionic groups make it a candidate for prodrug synthesis or as a stabilizing excipient in formulations .

- Surfactant Limitations: While sulfosuccinates (e.g., docusate sodium) dominate the surfactant market due to their emulsifying efficiency, the target compound’s aromatic structure limits its use in non-polar systems .

- Synthetic Challenges : The synthesis of this compound requires precise sulfonation of hydroxybenzoic acid, whereas aliphatic sulfonates are easier to functionalize .

Q & A

Q. What are the key structural features of disodium 4-sulfonatooxybenzoate, and how do they influence its reactivity?

Disodium 4-sulfonatooxybenzoate (C₇H₆O₆S·2Na) contains a sulfonatooxy group (−OSO₃⁻) at the 4-position of the benzoate ring, which enhances its solubility in aqueous solutions and stability under physiological conditions. The disodium counterions balance the charge, making it suitable for buffer formulations. Structural analysis via SMILES ([Na+].[Na+].[O-]C(=O)c1ccc(OS(=O)(=O)[O-])cc1) and InChI confirms the sulfonate group's electronic effects on the aromatic ring, influencing nucleophilic substitution reactions .

Q. What synthetic routes are recommended for preparing disodium 4-sulfonatooxybenzoate?

While direct synthesis protocols are not detailed in the evidence, analogous sulfonated benzoates are synthesized via sulfonation of hydroxybenzoic acid derivatives using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. For example, sulfamoyl benzoates are prepared by reacting sulfonyl chlorides with amino groups under controlled pH (e.g., 8–10) . Optimization of reaction conditions (temperature, solvent polarity) is critical to avoid over-sulfonation.

Q. How should disodium 4-sulfonatooxybenzoate be stored to ensure stability in research settings?

The compound should be stored at +4°C in airtight containers to prevent hydrolysis or oxidation. Stability studies on similar disodium salts (e.g., disodium phosphate) suggest a shelf life of up to 24 months when protected from moisture and extreme temperatures .

Advanced Research Questions

Q. What analytical methods are most effective for characterizing disodium 4-sulfonatooxybenzoate and its impurities?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95% as per ). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation:

Q. How does the sulfonatooxy group affect biological interactions in enzyme inhibition studies?

The sulfonate group’s electronegativity and hydrogen-bonding capacity allow it to interact with enzyme active sites, particularly those rich in arginine or lysine residues. For example, sulfonated benzoate derivatives have been studied as inhibitors of tyrosine phosphatases and carbonic anhydrases. Competitive binding assays (IC₅₀ determination) using fluorescence quenching or calorimetry are recommended to quantify inhibition .

Q. What experimental design considerations are critical for studying disodium 4-sulfonatooxybenzoate in aqueous solutions?

- pH Control : The compound’s solubility and ionic state depend on pH. Buffered solutions (pH 7–9) are ideal to maintain the sulfonate group’s deprotonated form.

- Counterion Effects : Sodium ions may interfere with ion-sensitive assays (e.g., calcium signaling studies); substitute with potassium salts if necessary.

- Photostability : UV-Vis spectroscopy should assess degradation under light exposure, as sulfonate esters are prone to photolytic cleavage .

Q. How can researchers resolve contradictions in data related to the compound’s reactivity?

Discrepancies in reaction yields or byproduct formation may arise from:

- Sulfonation Position : Competing sulfonation at the 3- vs. 4-position can occur if temperature or stoichiometry is not tightly controlled.

- Hydration State : Anhydrous vs. hydrated forms (e.g., dihydrate) may alter solubility and reactivity. Use Karl Fischer titration to verify water content .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from sodium ions in biological assays?

- Dialyze samples against low-sodium buffers.

- Use ion-selective electrodes to monitor Na⁺ concentrations.

- Replace disodium salts with dipotassium analogs if compatibility permits .

Q. How can researchers optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Functionalization : Introduce alkyl/aryl groups via nucleophilic substitution (e.g., using benzyl chloride) at the benzoate’s carboxylate group.

- Oxidation/Reduction : Modify the sulfonate group to sulfonic acid (oxidation) or thiol (reduction) for varied electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.